molecular formula C11H11ClN4O2 B6642112 (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate

(2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate

Cat. No. B6642112
M. Wt: 266.68 g/mol
InChI Key: MADGRMPBHPTNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in various metabolic pathways. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate can have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. In addition, studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate in lab experiments is its potential as an anticancer and antifungal agent. In addition, this compound can inhibit the activity of various enzymes, making it a useful tool for studying enzyme kinetics. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate. One direction is to further investigate its potential as an anticancer and antifungal agent. In addition, future research could focus on understanding the mechanism of action of this compound and its effects on various metabolic pathways. Another direction for research is to explore the potential of this compound as a tool for studying enzyme kinetics and developing enzyme inhibitors. Finally, future research could focus on developing new derivatives of this compound with improved efficacy and specificity.

Synthesis Methods

The synthesis of (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate can be achieved through a multistep process. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1,2,4-triazole to form (2-Chlorobenzoyl)triazole. Finally, the reaction of (2-Chlorobenzoyl)triazole with sodium hydride and methyl iodide results in the formation of (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate.

Scientific Research Applications

Research has shown that (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate has potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential as an antifungal agent. Studies have shown that this compound can inhibit the growth of various fungal strains, including Candida albicans.

properties

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-16-9(14-6-15-16)5-18-11(17)7-3-2-4-8(13)10(7)12/h2-4,6H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADGRMPBHPTNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC(=O)C2=C(C(=CC=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate

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